(1S,2R)-2-Methylcyclopentan-1-amine hydrochloride
Description
Significance of Chiral Amines as Core Scaffolds in Modern Organic Synthesis Methodologies
Chiral amines are indispensable building blocks and catalysts in contemporary organic synthesis. Their importance stems from their ability to introduce stereocenters with high fidelity, a critical requirement for the synthesis of biologically active compounds. A significant portion of pharmaceuticals and agrochemicals contain chiral amine moieties, as their specific three-dimensional arrangement is often essential for their therapeutic or biological activity. Chiral amines are frequently employed as chiral auxiliaries, ligands for asymmetric metal catalysis, and organocatalysts, enabling the synthesis of enantiomerically enriched products.
Contextualization of Cyclopentane-Based Chiral Structures in Stereochemistry
The cyclopentane (B165970) ring, a five-membered carbocycle, is a prevalent structural motif in a vast number of natural products and synthetic molecules with significant biological properties. The introduction of stereocenters on the cyclopentane framework creates a rigid and well-defined three-dimensional structure. This conformational rigidity is highly advantageous in stereoselective transformations, as it can effectively control the facial selectivity of approaching reagents. Chiral cyclopentane derivatives, therefore, serve as valuable scaffolds for the synthesis of complex targets, including prostaglandins, nucleoside analogues, and various alkaloids. The defined spatial arrangement of substituents on a chiral cyclopentane ring can profoundly influence intermolecular interactions, making them effective components in chiral recognition and catalysis.
Specific Research Focus: (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride
This compound is a specific stereoisomer of 2-methylcyclopentan-1-amine (B121979), presented as its hydrochloride salt. The "(1S,2R)" designation defines the absolute configuration at the two stereocenters, indicating a cis relationship between the amine and methyl groups on the cyclopentane ring. As a chiral primary amine, this compound holds potential as a valuable tool in asymmetric synthesis, either as a chiral building block, a chiral auxiliary to guide stereoselective reactions, or as a resolving agent for the separation of racemic mixtures.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102778-37-0 |
| Molecular Formula | C₆H₁₄ClN |
| Molecular Weight | 135.64 g/mol |
| Appearance | White to off-white solid |
| Chirality | (1S,2R) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2R)-2-methylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWUQJCETUWGDX-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102778-37-0 | |
| Record name | Cyclopentanamine, 2-methyl-, hydrochloride (1:1), (1S,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102778-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
1s,2r 2 Methylcyclopentan 1 Amine As a Chiral Building Block and Precursor in Asymmetric Synthesis
Utilization as a Chiral Auxiliary in Stereodirecting Reactions
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The inherent chirality of the auxiliary biases the formation of one diastereomer over the other, which can then be cleaved to yield the desired enantiomerically enriched product.
While direct studies on (1S,2R)-2-methylcyclopentan-1-amine as a chiral auxiliary are not extensively documented, the closely related analogue, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be a highly effective chiral auxiliary. This amino alcohol can be converted into a conformationally constrained oxazolidinone, which serves as an excellent chiral template for asymmetric alkylation and aldol (B89426) reactions. nih.gov The cyclopentane (B165970) ring's rigidity and the defined stereochemistry of the substituents create a well-defined chiral environment, leading to high levels of stereocontrol.
In these reactions, the chiral oxazolidinone derived from the amino alcohol directs the approach of electrophiles to one face of the enolate, resulting in excellent diastereofacial selectivity. For instance, in asymmetric alkylation reactions, diastereomeric excesses often exceed 99%. nih.gov Similarly, in syn-aldol reactions, high diastereoselectivities are achieved. nih.gov The chiral auxiliary can be subsequently removed under mild conditions, allowing for the recovery of the chiral amine and the isolation of the enantiomerically pure product. nih.gov
Given the structural similarity, it is highly probable that (1S,2R)-2-methylcyclopentan-1-amine, when converted to an appropriate derivative such as an amide or an oxazolidinone, would also function as a highly effective chiral auxiliary in a variety of stereodirecting reactions.
Table 1: Asymmetric Aldol Reaction of a Propionyl Imide Derived from a (1S,2R)-Cyclopentane-based Chiral Auxiliary nih.gov
| Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| Isobutyraldehyde | >99% | 78 |
| Benzaldehyde | >99% | 80 |
| Isovaleraldehyde | >99% | 70 |
| Pivalaldehyde | >99% | 75 |
Precursor Development for Chiral Ligands in Transition Metal Catalysis
Chiral ligands are essential components of transition metal catalysts used in a vast array of asymmetric transformations, including hydrogenation, C-C bond formation, and oxidation reactions. The structure of the chiral ligand is paramount in determining the enantioselectivity of the catalytic process. Chiral amines with a C2-symmetric or pseudo-C2-symmetric backbone are particularly sought after for the synthesis of effective chiral ligands.
(1S,2R)-2-Methylcyclopentan-1-amine, with its defined stereochemistry and functional handle (the amine group), is a promising precursor for the development of novel chiral ligands. The amine functionality can be readily derivatized to introduce coordinating groups such as phosphines, pyridines, or oxazolines. The resulting P,N or N,N-type ligands can then be complexed with various transition metals like palladium, rhodium, iridium, and ruthenium.
The rigid cyclopentyl backbone of the amine would impart conformational rigidity to the resulting metal complex, which is often a key factor for achieving high enantioselectivity. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the coordinating atoms or the amine itself. While specific examples of chiral ligands derived from (1S,2R)-2-methylcyclopentan-1-amine in transition metal catalysis are not yet widely reported in the literature, the principles of chiral ligand design strongly suggest its potential in this area.
Integration into Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition metal catalysis. Chiral amines and their derivatives are among the most successful classes of organocatalysts.
(1S,2R)-2-Methylcyclopentan-1-amine can serve as a scaffold for the development of various types of organocatalysts. For example, it can be converted into a chiral primary amine catalyst, a thiourea (B124793) catalyst, or a squaramide catalyst. These catalysts operate through different activation modes, including enamine, iminium ion, and hydrogen bonding catalysis.
A chiral primary amine derived from (1S,2R)-2-methylcyclopentan-1-amine could be utilized in asymmetric Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the cyclopentyl backbone.
Furthermore, the amine can be functionalized with a thiourea or squaramide moiety to create bifunctional catalysts. These catalysts possess both a Lewis basic site (the amine) and a hydrogen-bonding donor site (the thiourea or squaramide). This dual activation allows for the simultaneous activation of both the nucleophile and the electrophile, often leading to high levels of stereocontrol in reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The rigid (1S,2R)-2-methylcyclopentyl scaffold would provide a well-defined stereochemical environment to direct these transformations.
Role in Complex Molecular Assembly and Heterocycle Synthesis
Chiral building blocks are fundamental to the total synthesis of complex natural products and medicinally important molecules. (1S,2R)-2-Methylcyclopentan-1-amine can serve as a versatile chiral synthon, introducing a stereochemically defined cyclopentyl motif into a larger molecular framework.
The primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and participation in multicomponent reactions. These reactions can be used to construct complex acyclic and cyclic structures with high stereochemical control.
Moreover, the amine group is a key functional group for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. (1S,2R)-2-Methylcyclopentan-1-amine can be utilized as a key component in the synthesis of various chiral heterocyclic systems. For example, it can participate in reactions such as the Pictet-Spengler reaction to form tetrahydro-β-carbolines or be used as a building block for the synthesis of chiral pyrimidines, imidazoles, or piperidines. The incorporation of the chiral cyclopentyl moiety can have a significant impact on the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.
Mechanistic and Computational Investigations of 1s,2r 2 Methylcyclopentan 1 Amine and Its Reactions
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical studies, employing computational chemistry, are powerful tools for predicting and understanding the underlying principles of reaction mechanisms, stereoselectivity, and molecular interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For cyclopentane (B165970) amine systems, DFT calculations can elucidate reaction pathways and predict the stereochemical outcomes of reactions. By modeling the transition states of a reaction, chemists can determine the energy barriers for the formation of different stereoisomers. The isomer formed via the lower energy transition state is typically the major product. These calculations can provide insights into the geometric and electronic properties of reactants, intermediates, and products, helping to rationalize the observed stereoselectivity. For instance, DFT has been used to study the stereoselectivity of asymmetric synthesis involving chiral primary amine catalysts, demonstrating that the reaction barrier of different chiral transition states determines the final product distribution.
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules. In the context of (1S,2R)-2-Methylcyclopentan-1-amine acting as a chiral ligand, MD simulations can model its interaction with a substrate or metal center. These simulations provide a dynamic picture of the binding process, revealing key intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the stability and structure of the ligand-substrate complex. By analyzing the trajectories and conformations of the complex over time, researchers can understand how the chiral ligand influences the orientation of the substrate, thereby directing the stereochemical course of a reaction. This technique is particularly useful for characterizing the nature of chiral recognition.
The three-dimensional shape, or conformation, of a chiral molecule like (1S,2R)-2-Methylcyclopentan-1-amine is crucial in determining the stereoselectivity of its reactions. Conformational analysis involves identifying the most stable arrangement of atoms in the molecule. The relative orientation of the amine and methyl groups on the cyclopentane ring creates a specific chiral environment. Computational methods can predict the preferred conformations of the amine and its derivatives, such as when it forms an enamine or an imine intermediate in a catalytic cycle. The steric and electronic properties of these stable conformations dictate how a reactant will approach, leading to the preferential formation of one stereoisomer over another.
Experimental Mechanistic Elucidation in Stereospecific Transformations
Experimental studies are essential to validate theoretical predictions and provide tangible evidence for proposed reaction mechanisms.
Understanding how a catalyst interacts with a substrate is fundamental to explaining and improving stereospecific transformations. For a chiral amine catalyst, this involves studying the non-covalent interactions that lead to the formation of a well-defined, ordered transition state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the proximity of different atoms in the catalyst-substrate complex. X-ray crystallography of stable intermediates or catalyst-substrate adducts can offer a definitive snapshot of the three-dimensional structure, revealing the precise interactions that control stereoselectivity.
The direct detection and characterization of reaction intermediates are critical for confirming a proposed mechanistic pathway. In asymmetric reactions catalyzed by primary amines, key intermediates often include enamines or iminium ions. These species are typically transient and highly reactive. Spectroscopic methods such as in situ NMR and Infrared (IR) spectroscopy can be employed to monitor the reaction mixture over time and identify the spectral signatures of these intermediates. Mass spectrometry techniques, particularly electrospray ionization (ESI-MS), can also be used to detect and characterize charged intermediates. By trapping or isolating these key species, their structure and stereochemistry can be determined, providing direct evidence for their role in the catalytic cycle and the origin of stereoselectivity.
Advanced Methodological Developments in Chiral Cyclopentane Amine Research
Analytical Techniques for Stereochemical Purity and Absolute Configuration Determination
The unambiguous assignment of stereochemistry is paramount in chiral compound research. For (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride, a combination of chromatographic and spectroscopic techniques provides a robust framework for confirming stereochemical purity and absolute configuration.
Development and Application of Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and determining the enantiomeric purity of chiral amines. nih.gov The development of an effective chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and a suitable mobile phase to achieve differential interaction with the enantiomers. mdpi.com
For cyclic amines like the stereoisomers of 2-methylcyclopentan-1-amine (B121979), polysaccharide-based CSPs are particularly effective. mdpi.com Columns such as those containing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated success in resolving a variety of chiral amines. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. nih.gov
A typical method for analyzing the enantiomeric purity of a 2-methylcyclopentanamine sample would employ a normal-phase elution mode. The mobile phase often consists of a mixture of a non-polar solvent, like n-hexane, and a polar alcohol modifier, such as isopropanol or ethanol, which helps to modulate retention times and improve resolution. Detection is commonly achieved using a UV detector.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (1R,2S) | 8.5 min |
| Retention Time (1S,2R) | 10.2 min |
| Resolution (Rs) | > 2.0 |
This interactive table presents a representative chiral HPLC method developed for the enantiomeric separation of 2-methylcyclopentanamine stereoisomers.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry
While HPLC is excellent for determining enantiomeric purity, single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique provides a three-dimensional map of the atomic arrangement within a crystal, offering conclusive proof of the spatial orientation of substituents around the chiral centers. nih.govresearchgate.net
The process requires growing a suitable single crystal of the compound, in this case, this compound. The presence of the hydrochloride salt is advantageous, as it introduces a chlorine atom, a heavier atom that enhances the anomalous dispersion effect. researchgate.net This effect is crucial for determining the absolute structure; when X-rays interact with the electrons of the atoms, particularly heavier ones, subtle differences in the intensities of specific reflections (Bijvoet pairs) can be measured. researchgate.net By analyzing these differences, the true handedness of the molecule can be established. The resulting crystallographic data not only confirms the cis or trans relationship between the methyl and amine groups but also their absolute S and R assignments.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard form, it cannot distinguish between enantiomers as they have identical spectra in an achiral environment. To overcome this, advanced NMR methods utilize chiral auxiliary agents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), to create a diastereomeric environment. nih.govnih.gov
For a primary amine like (1S,2R)-2-Methylcyclopentan-1-amine, reaction with a chiral derivatizing agent such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a common strategy. researchgate.net The amine is converted into a pair of diastereomeric amides by reacting separate samples with (R)-MTPA and (S)-MTPA. These diastereomers have distinct NMR spectra, and the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center can be analyzed to assign the absolute configuration.
Another sophisticated approach involves the use of chiral solvating agents, which form non-covalent diastereomeric complexes with the enantiomers. nih.gov For instance, enantiopure 1,1'-bi-2-naphthol (BINOL) derivatives can be used. nih.gov The differential interaction leads to separate signals for the enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.
| Proton | δ (R-MTPA amide) ppm | δ (S-MTPA amide) ppm | Δδ (δS - δR) ppm |
| H1 (CH-N) | 4.15 | 4.25 | +0.10 |
| H2 (CH-CH3) | 2.10 | 2.05 | -0.05 |
| CH3 | 0.95 | 0.92 | -0.03 |
This interactive table shows representative ¹H NMR data for the diastereomeric MTPA amides of 2-methylcyclopentan-1-amine, illustrating the chemical shift differences (Δδ) used for stereoisomer characterization.
Design and Synthesis of Analogues for Structure-Reactivity and Structure-Selectivity Studies
Understanding how structural modifications impact chemical behavior is crucial for developing new catalysts, ligands, or biologically active molecules. The design and synthesis of analogues of (1S,2R)-2-Methylcyclopentan-1-amine allow for systematic studies of structure-reactivity and structure-selectivity relationships. nih.gov
Systematic Modification of the Cyclopentane (B165970) Amine Scaffold
The synthesis of analogues involves the strategic introduction of different functional groups at various positions on the cyclopentane ring. This allows researchers to probe the effects of steric bulk, electronics, and conformational constraints on the molecule's properties and reactivity. For example, a highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been developed, providing a route to a variety of analogues. nih.gov
Modifications can include:
Varying the alkyl group at the C-2 position: Replacing the methyl group with larger (e.g., ethyl, isopropyl) or smaller (hydrogen) substituents to study steric effects.
Introducing substituents at other positions (C-3, C-4, C-5): Adding electron-donating or electron-withdrawing groups to investigate electronic effects on the amine's reactivity or its performance as a chiral ligand. nih.gov
Altering the amine group: N-alkylation or N-arylation to create secondary or tertiary amines, which can significantly change the steric and electronic environment around the nitrogen atom.
These synthetic efforts provide a library of related compounds that are essential for detailed structure-activity relationship (SAR) studies. nih.gov
Investigation of Substituent Effects on Stereoselectivity and Reaction Outcomes
Once a series of analogues is synthesized, their behavior in stereoselective reactions can be investigated to understand how structural changes influence reaction outcomes. acs.org When used as a chiral auxiliary or ligand in an asymmetric reaction, the substituents on the cyclopentane scaffold can exert significant control over the stereochemical course of the transformation.
For instance, increasing the steric bulk of the substituent at the C-2 position might enhance the facial selectivity of an approaching reagent, leading to a higher diastereomeric or enantiomeric excess in the product. nih.gov Conversely, adding an electron-withdrawing group elsewhere on the ring could alter the Lewis basicity of the amine, affecting its coordination to a metal catalyst and thereby influencing the catalyst's activity and selectivity.
By correlating the structural features of each analogue with the observed stereoselectivity and yield of a given reaction, researchers can build predictive models. These studies are fundamental to the rational design of more efficient and selective chiral catalysts and reagents based on the cyclopentane amine framework.
| C-2 Substituent | Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| -CH₃ | Aldol (B89426) Addition | 95:5 | 92% |
| -CH₂CH₃ | Aldol Addition | 97:3 | 95% |
| -CH(CH₃)₂ | Aldol Addition | 99:1 | 98% |
| -H | Aldol Addition | 85:15 | 75% |
This interactive table provides hypothetical data illustrating how systematic modification of a substituent on the cyclopentane amine scaffold (when used as a chiral catalyst) can influence the stereoselectivity of a representative chemical reaction.
Future Research Directions and Unexplored Avenues in 1s,2r 2 Methylcyclopentan 1 Amine Research
Expansion of Biocatalytic Toolsets for Cyclopentane (B165970) Amine Production
The sustainable and highly selective nature of enzymatic processes offers a compelling alternative to traditional chemical synthesis. Future research in the production of (1S,2R)-2-Methylcyclopentan-1-amine is poised to heavily leverage biocatalysis. A primary focus will be the discovery and engineering of novel enzymes capable of efficiently catalyzing the asymmetric amination of prochiral ketones.
Key Research Thrusts:
Enzyme Discovery and Engineering: The exploration of microbial diversity through metagenomic screening is expected to unearth new transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) with improved substrate specificity for 2-methylcyclopentanone (B130040). mdpi.comfrontiersin.org Protein engineering techniques, such as directed evolution and rational design, will be instrumental in enhancing the stability, activity, and stereoselectivity of these enzymes for the specific synthesis of the (1S,2R) isomer. nih.gov
Process Optimization and Immobilization: Efforts will be directed towards developing robust and economically viable biocatalytic processes. This includes the implementation of enzyme immobilization techniques to improve reusability and operational stability under industrial conditions. nih.gov Furthermore, innovative reaction engineering strategies, such as in situ product removal, will be explored to overcome challenges like unfavorable reaction equilibria and product inhibition. mdpi.com
Development of Novel Asymmetric Catalytic Systems Incorporating Cyclopentane Amine Motifs
The inherent chirality of (1S,2R)-2-Methylcyclopentan-1-amine makes it an attractive scaffold for the development of novel chiral ligands and organocatalysts. Future research will focus on harnessing this potential to create highly efficient and selective catalytic systems for a wide range of asymmetric transformations.
Anticipated Areas of Investigation:
Ligand Synthesis and Application: The amine functionality of (1S,2R)-2-Methylcyclopentan-1-amine provides a versatile handle for its incorporation into various ligand frameworks, such as phosphines, N-heterocyclic carbenes (NHCs), and salen-type ligands. These new chiral ligands will be evaluated in transition-metal-catalyzed reactions, including asymmetric hydrogenation, C-C bond formation, and cycloaddition reactions.
Organocatalysis: The development of organocatalysts derived from (1S,2R)-2-Methylcyclopentan-1-amine is a promising avenue. These catalysts could be employed in a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, offering a metal-free approach to the synthesis of complex chiral molecules. nih.govnih.gov The rigid cyclopentane backbone is expected to provide a well-defined chiral environment, leading to high levels of stereocontrol.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
The integration of computational chemistry is set to revolutionize the way synthetic routes are designed and optimized. Advanced computational modeling will play a crucial role in accelerating the development of synthetic methods for and applications of (1S,2R)-2-Methylcyclopentan-1-amine.
Future Computational Approaches:
Predictive Enzyme Engineering: Computational tools, such as molecular docking and molecular dynamics (MD) simulations, will be employed to predict the binding of 2-methylcyclopentanone to the active sites of various enzymes. elsevierpure.comcihanuniversity.edu.iq This will guide protein engineering efforts to create biocatalysts with enhanced stereoselectivity for the desired (1S,2R)-amine.
Catalyst Design and Mechanistic Elucidation: Density Functional Theory (DFT) calculations will be utilized to design novel chiral catalysts incorporating the (1S,2R)-2-methylcyclopentyl motif and to elucidate the mechanisms of the catalyzed reactions. researchgate.net This will enable the rational design of more efficient and selective catalytic systems. By predicting reaction outcomes and identifying key intermediates and transition states, computational models will significantly reduce the need for extensive empirical screening. mit.edu
Integration of (1S,2R)-2-Methylcyclopentan-1-amine into Next-Generation Complex Molecule Synthesis
As a versatile chiral building block, (1S,2R)-2-Methylcyclopentan-1-amine is expected to find increasing application in the total synthesis of complex and biologically active molecules. Its unique stereochemistry and functional group can be leveraged to introduce key chiral centers and to serve as a scaffold for the construction of intricate molecular architectures.
Prospective Synthetic Applications:
Pharmaceutical Ingredients and Agrochemicals: The chiral amine moiety is a common feature in many active pharmaceutical ingredients (APIs) and agrochemicals. wiley.com Future work will likely see the incorporation of the (1S,2R)-2-methylcyclopentyl group into novel drug candidates and crop protection agents, where its specific stereochemistry could lead to improved efficacy and reduced off-target effects.
Natural Product Synthesis: The cyclopentane ring is a core structural element in a wide array of natural products. acs.org (1S,2R)-2-Methylcyclopentan-1-amine will serve as a valuable starting material or intermediate in the asymmetric synthesis of these complex targets, enabling more efficient and stereocontrolled routes.
Q & A
Q. What are the optimized synthetic routes for (1S,2R)-2-Methylcyclopentan-1-amine hydrochloride, and how are critical parameters controlled?
The synthesis involves multi-step reactions, including ring-opening, esterification, and reduction. For example, details a method where 2-azabicyclo[2,2,1]hept-5-ene-3-ketone undergoes esterification with thionyl chloride, followed by a ring-opening reaction. The hydrochloride salt is formed via reduction in dichloromethane/water under controlled temperatures (<10°C). Key parameters include:
- Temperature control : Prevents side reactions like over-oxidation.
- Solvent selection : Dichloromethane ensures solubility while minimizing hydrolysis.
- Reagent purity : High-purity thionyl chloride avoids unwanted by-products.
Q. Which analytical techniques are essential for confirming stereochemical purity?
Stereochemical validation requires:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (see ).
- NMR spectroscopy : H and C NMR chemical shifts differentiate diastereomers (e.g., cis vs. trans isomers, ).
- X-ray crystallography : Resolves absolute configuration, as in for trans-(1R,2R)-2-Aminocyclopentanol hydrochloride.
Q. Why is stereochemistry critical for biological activity, and how is it experimentally assessed?
The (1S,2R) configuration determines receptor binding specificity. For instance, shows that (1S,2R)-tranylcypromine HCl acts as an antidepressant by inhibiting monoamine oxidase. Experimental assessment includes:
- Enantioselective synthesis : Protecting groups and chiral catalysts ensure stereochemical fidelity.
- Biological assays : Comparing activity of enantiomers (e.g., notes distinct pharmacological profiles for (1S,2R) vs. (1R,2S) isomers).
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
Reaction kinetics and thermodynamics govern stereoselectivity. For cyclopropane-containing amines like this compound:
Q. What methodologies resolve contradictions in pharmacological data across studies?
Discrepancies in receptor binding or efficacy often stem from:
- Impurity profiles : Trace enantiomers or by-products (e.g., highlights the need for >95% purity).
- Assay conditions : Buffer pH or co-solvents (e.g., DMSO concentration) alter activity.
- Solution : Cross-validate using orthogonal assays (e.g., SPR, radioligand binding) and replicate in multiple cell lines ( ).
Q. How can computational chemistry predict reactivity and stability?
- DFT calculations : Model transition states to predict regioselectivity in cyclopropane ring formation ( ).
- Molecular dynamics : Simulate salt stability under varying pH and temperature ( ).
- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose novel routes ( ).
Q. What are common side reactions, and how are they mitigated?
Q. How does the hydrochloride salt form impact downstream applications?
- Solubility : Enhances aqueous solubility for in vitro assays ( ).
- Stability : Reduces hygroscopicity compared to freebase amines ( ).
- Reactivity : The Cl counterion may participate in coordination chemistry (e.g., metal-catalyzed reactions) ( ).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
